4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one
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Overview
Description
4-Bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one is a chemical compound known for its role as a potent and selective inhibitor of the PCAF/GCN5 bromodomain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by its coupling with the pyridazinone core. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyridazinone core .
Scientific Research Applications
4-Bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a chemical probe to study bromodomain interactions.
Biology: Investigated for its role in modulating gene expression through bromodomain inhibition.
Medicine: Potential therapeutic applications in treating diseases related to bromodomain dysregulation, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the PCAF/GCN5 bromodomain. This inhibition disrupts the interaction between the bromodomain and acetylated lysine residues on histone proteins, leading to altered gene expression. The molecular targets include the PCAF and GCN5 proteins, which are involved in various cellular pathways related to transcriptional regulation .
Comparison with Similar Compounds
Similar Compounds
GSK4028: An enantiomeric negative control of 4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one.
BET Inhibitors: Compounds that target the BET family of bromodomains but with different selectivity profiles.
Uniqueness
This compound is unique due to its high selectivity for the PCAF/GCN5 bromodomain, with over 18,000-fold selectivity over the BET family and 70-fold selectivity over other bromodomain families. This high selectivity makes it a valuable tool for studying specific bromodomain functions without off-target effects .
Properties
Molecular Formula |
C17H21BrN4O |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one |
InChI |
InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3 |
InChI Key |
VZAFGXCWAWRULT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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